molecular formula C12H17NO B2608930 (2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine CAS No. 2227988-71-6

(2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine

Cat. No.: B2608930
CAS No.: 2227988-71-6
M. Wt: 191.274
InChI Key: YHGHOTMHEKKYDI-VEDVMXKPSA-N
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Description

(2R)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.274. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Potential for Depression and Addiction Disorders Treatment

Research indicates that certain benzofuran derivatives, such as κ-opioid receptor (KOR) antagonists, have shown promise in treating depression and addiction disorders. One study characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), revealing its high affinity for KORs and potential for treating depression and addiction through its antidepressant-like efficacy and ability to attenuate stress-related behaviors in animal models (Grimwood et al., 2011).

Synthetic Applications and Chemical Reactivity

The diversity of synthetic approaches involving benzofuran derivatives highlights their versatility in organic chemistry. For instance, concise synthesis methods have been developed for α-substituted 2-benzofuranmethamines, demonstrating the chemical reactivity and potential applications of these compounds in synthesizing biologically active molecules (Wongsa et al., 2013).

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer properties. A study on dihydrobenzofuran lignans and related compounds revealed their potential as antitumor agents that inhibit tubulin polymerization. These compounds showed promising activity against leukemia and breast cancer cell lines, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (Pieters et al., 1999).

Material Science and Chemical Studies

The structural and electronic properties of benzofuran and its derivatives have been studied extensively, contributing to the field of material science. For example, X-ray structures and computational studies of several cathinones, including benzofuran derivatives, have provided valuable insights into the molecular configurations and electronic properties of these compounds, which could have implications for the design of new materials and molecules (Nycz et al., 2011).

Properties

IUPAC Name

(2R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8(13)5-10-3-4-12-11(7-10)6-9(2)14-12/h3-4,7-9H,5-6,13H2,1-2H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGHOTMHEKKYDI-VEDVMXKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)C[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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